molecular formula C9H12BrNO B13584799 [2-Bromo-6-(dimethylamino)phenyl]methanol

[2-Bromo-6-(dimethylamino)phenyl]methanol

Cat. No.: B13584799
M. Wt: 230.10 g/mol
InChI Key: JHZNSJZKNGEQGV-UHFFFAOYSA-N
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Description

[2-Bromo-6-(dimethylamino)phenyl]methanol is a brominated aromatic compound featuring a dimethylamino (-N(CH₃)₂) group at the 6-position and a hydroxymethyl (-CH₂OH) group at the benzylic position. This structure combines electron-donating (dimethylamino) and electron-withdrawing (bromine) substituents, which influence its physicochemical properties and reactivity.

The compound’s hydroxyl and dimethylamino groups confer polarity, enhancing solubility in polar solvents like methanol or ethanol, while bromine increases molecular weight (theoretical MW: ~244.1 g/mol) and may promote participation in cross-coupling reactions (e.g., Suzuki-Miyaura).

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

[2-bromo-6-(dimethylamino)phenyl]methanol

InChI

InChI=1S/C9H12BrNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-5,12H,6H2,1-2H3

InChI Key

JHZNSJZKNGEQGV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Br)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-6-(dimethylamino)phenyl]methanol typically involves the bromination of 2-(dimethylamino)phenylmethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods: Industrial production of [2-Bromo-6-(dimethylamino)phenyl]methanol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-Bromo-6-(dimethylamino)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry: [2-Bromo-6-(dimethylamino)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: The compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and biological research.

Medicine: In medicinal chemistry, [2-Bromo-6-(dimethylamino)phenyl]methanol is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical agents.

Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and materials science. It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [2-Bromo-6-(dimethylamino)phenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
[2-(Dimethylamino)phenyl]methanol -N(CH₃)₂ (2-position), -CH₂OH ~151.2 Precursor for pharmaceuticals; NMR data available
[3-(Dimethylamino)phenyl]methanol -N(CH₃)₂ (3-position), -CH₂OH ~151.2 Altered electronic effects due to meta-substitution
[4-(Dimethylamino)phenyl]methanol -N(CH₃)₂ (4-position), -CH₂OH ~151.2 Enhanced resonance stabilization; used in dye synthesis
7-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one Bromine, -N(CH₃)₂, chromenone core ~358.2 Fluorescent properties; 63% synthesis yield

Key Observations :

  • Bromine Impact: Bromination increases molecular weight by ~93 g/mol compared to non-brominated analogs (e.g., [2-(dimethylamino)phenyl]methanol) and may enhance photostability or serve as a handle for further functionalization .

Substituent Effects on Reactivity and Stability

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (+M effect) increases electron density on the aromatic ring, while bromine (-I effect) withdraws electrons.
  • Solubility: The hydroxymethyl group improves solubility in alcohols (e.g., methanol, ethanol), as seen in analogs like [2-(dimethylamino)phenyl]methanol, which is synthesized and purified using methanol . Bromine may slightly reduce polarity but is offset by the hydroxyl group.

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